Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAGFTRPGKHANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)CC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Pyridazine Condensation
The most direct route involves reacting substituted pyridazines with hydrazines under catalytic conditions. For example, pyridazine derivatives bearing electron-withdrawing groups (e.g., carbonyl or nitro groups) undergo cyclocondensation with hydrazine hydrate in refluxing ethanol. Catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) accelerate the reaction by facilitating imine formation and subsequent cyclization. Yields typically range from 50–70%, depending on the substitution pattern of the pyridazine precursor.
A notable variation employs in situ generation of hydrazines from azides. For instance, 2-cyanopyridazine reacts with sodium azide and ammonium chloride in dimethylformamide (DMF), forming a tetrazole intermediate that undergoes thermal rearrangement to yield the target compound. This method, while efficient, requires stringent temperature control (100–120°C) to prevent decomposition.
Diazo Ketone Intermediate Method
A multi-step synthesis leveraging diazo ketones is documented in patent literature and organic synthesis protocols. The process begins with the preparation of 6,6-dimethyldihydro-2H-pyran-2,4(3H)-dione via aldol condensation of methyl acetoacetate and acetone under basic conditions (Scheme 1):
The diketone is then converted to a diazo ketone using p-acetamidobenzenesulfonyl azide (p-ABSA) and triethylamine in acetonitrile, achieving an 89% yield after column chromatography. Cyclization of the diazo ketone under refluxing toluene generates the pyrazolo-pyridazine scaffold, though this step often requires optimization to suppress dimerization.
Thermolysis of Tetrazole Derivatives
Wentrup’s thermolysis of 5-(2-pyrazinyl)tetrazole (36 ) at 400°C under vacuum affords the triazolopyrazine core in 20% yield. The mechanism proceeds via a diazo intermediate (37 ), which undergoes intramolecular cyclization (Scheme 2):
Despite its historical significance, the method’s low yield and harsh conditions render it impractical for large-scale synthesis. However, oxidizing pyrazine-2-carbaldehyde hydrazones with lead tetraacetate improves yields to 75%, offering a viable alternative.
Copper-Catalyzed Cycloaddition
Modern approaches utilize click chemistry for regioselective triazole formation. Koguchi’s one-pot reaction of ynones with β-amino azides in the presence of Cu(I) catalysts produces 6,7-dihydro-1,2,3-triazolo[1,5-a]pyrazines in 80% yield. While this method excels in atom economy, the resulting dihydro derivatives require oxidation (e.g., with MnO₂) to achieve the fully aromatic system, adding complexity.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Key Challenges |
|---|---|---|---|---|
| Hydrazine Condensation | 50–70 | Refluxing ethanol, acid catalyst | High | Regioisomer formation |
| Diazo Ketone Intermediate | 70–89 | Multi-step, column chromatography | Moderate | Dimerization during cyclization |
| Diamine Cyclization | 30–35 | Acetic acid, RT | Low | Limited to symmetrical diketones |
| Thermolysis | 20–75 | High temperature, vacuum | Low | Harsh conditions, low yields |
| Copper-Catalyzed | 80 | Room temperature, Cu(I) catalyst | High | Post-synthesis oxidation needed |
Challenges and Optimization Strategies
A persistent issue across methods is the control of regioselectivity, particularly when using unsymmetrical precursors. Computational modeling of transition states could guide catalyst design to favor desired pathways. Additionally, solvent-free mechanochemical approaches may enhance yields by reducing side reactions associated with solvolysis .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione has been investigated for its potential therapeutic effects in various fields:
- Anti-cancer Activity : The compound has shown significant cytotoxic effects against certain cancer cell lines by inhibiting Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression from the G1 phase to the S phase. This inhibition leads to reduced proliferation of cancer cells.
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : The compound's structural features allow it to interact with biological targets, suggesting potential use as an antimicrobial agent .
Enzyme Inhibition and Receptor Modulation
The compound serves as a scaffold for synthesizing enzyme inhibitors or receptor modulators. Its ability to interact with various biological targets makes it a valuable building block in drug design aimed at modulating specific biochemical pathways.
Synthesis and Derivatives
This compound is utilized in the synthesis of more complex heterocyclic compounds. It can be transformed into various derivatives through chemical reactions such as oxidation, reduction, and substitution. These derivatives may possess enhanced biological activities and broaden the scope of applications in medicinal chemistry and materials science .
Case Study 1: Inhibition of CDK2
A study demonstrated that this compound effectively inhibits CDK2 activity in vitro. This inhibition was linked to reduced cell proliferation rates in cancer cell lines. The mechanism involved binding to the ATP site of CDK2, preventing its phosphorylation activity essential for cell cycle progression.
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, derivatives of this compound were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares core features with several nitrogen-containing bicyclic diones. Key structural analogs include:
Key Observations :
- Ring Systems : The pyridazine and pyrazine moieties are common, but substitution with triazole (e.g., [1,2,4]triazolo) modifies electronic properties and binding affinity .
- Substituent Effects : Halogenated aryl groups (e.g., 4-Cl, 2-F) in herbicidal analogs enhance activity by increasing lipophilicity and target interaction .
Physicochemical Properties
Comparative data on molecular weight, solubility, and stability:
Biological Activity
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrazolo-pyridazine ring system. Its molecular formula is , and it is characterized by the following structural attributes:
| Property | Description |
|---|---|
| IUPAC Name | 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione |
| CAS Number | 69386-75-0 |
| Molecular Weight | 154.17 g/mol |
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . This inhibition affects cell cycle progression, particularly the transition from the G1 phase to the S phase. The compound's interaction with CDK2 leads to significant cytotoxic effects against various cancer cell lines, making it a candidate for anticancer therapies .
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxicity against several cancer cell lines. For instance:
- In studies involving leukemia and breast cancer cell lines (e.g., HEL and MDA-MB-231), the compound demonstrated IC50 values indicating effective antiproliferative activity.
- A selectivity index greater than 25 was reported in certain studies, highlighting its potential for targeted cancer therapy while minimizing effects on normal cells .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms similar to those observed in other pyridazine derivatives. This antimicrobial potential is particularly relevant in the context of increasing antibiotic resistance .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-β. This suggests potential applications in treating inflammatory diseases .
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activities of this compound:
Q & A
What synthetic routes are optimized for synthesizing Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione derivatives, and how do modifications affect yield?
Basic Research Focus
The synthesis involves esterification of indole-2-carboxylic acids followed by cyclization. Key intermediates are prepared via esterification with benzyl alcohol using DMAP and DCC in dichloromethane . Modifications to avoid dechlorination or nitro group reduction during catalytic hydrogenation (e.g., using 4-methoxybenzyl alcohol) improve yields . For example, one-pot cyclization achieves >90% yield for pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives .
How are antiviral efficacy and cytotoxicity evaluated for this compound class?
Basic Research Focus
Antiviral activity is quantified using EC50 (half-maximal effective concentration) and cytotoxicity via CC50 (half-maximal cytotoxic concentration). Selectivity Index (SI = CC50/EC50) determines therapeutic potential. For example, derivative 36 (EC50 = 1.61 µM, CC50 = 175.4 µM) shows SI = 108.9, indicating strong antiviral specificity .
| Compound | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| 6 | 126.70 | >200 | >1.6 |
| 36 | 1.61 | 175.4 | 108.9 |
How do structural modifications (e.g., nitro vs. chloro substituents) influence antiviral potency?
Advanced Research Focus
Substituent position and electronic properties critically affect activity. Nitro groups at position 6 (e.g., 36 ) enhance potency 6-fold compared to chloro-substituted analogues (EC50 = 1.61 µM vs. ~10 µM for 30 ). Conversely, replacing hydroxyl groups with carboxylic acid or acetohydroxamic acid moieties reduces activity, highlighting the importance of metal-chelating groups .
What methodologies assess synergistic effects with approved antivirals like daclatasvir?
Advanced Research Focus
Coefficient of Drug Interaction (CDI) is calculated using EC50 values from combinatory treatments. Compound 36 and daclatasvir show synergy (CDI ≈ 0.9), while 30 and daclatasvir exhibit additive effects (CDI ≈ 1). Synergy is confirmed via viral RNA quantification and luciferase assays in replicon cells .
What resistance mechanisms emerge in Flaviviridae viruses against this compound class?
Advanced Research Focus
Resistance mutations like T181I in NS5B polymerase (near the catalytic site) reduce compound efficacy. Adaptive serial passaging in replicon cells identifies mutations, validated via reverse genetics and molecular dynamics (MD) simulations . Resistance is reversible upon reintroducing wild-type viral sequences, excluding host factors .
How are computational methods used to predict binding modes and interactions?
Advanced Research Focus
Induced-fit docking (IFD) and MD simulations (e.g., Desmond software) model inhibitor interactions with viral polymerases. Simulations reveal Mg²⁺/Mn²⁺ chelation in the catalytic pocket as critical for activity . Ligand-protein stability is assessed via root-mean-square deviation (RMSD) analysis over 100-ns trajectories .
How are contradictions in structure-activity relationship (SAR) data resolved?
Methodological Focus
Discrepancies (e.g., reduced activity with flexible chelating moieties) are analyzed by comparing EC50 trends, crystallography, and MD simulations. For instance, hydroxyl groups outperform carboxylic acid derivatives due to optimal metal coordination, resolved via free-energy binding calculations .
What role do metal-chelating moieties play in antiviral mechanisms?
Advanced Research Focus
Chelation of Mg²⁺/Mn²⁺ ions in viral polymerase active sites disrupts RNA replication. Derivatives with hydroxamic acid or hydroxyl groups show higher activity than non-chelating analogues, validated via enzymatic assays and MD simulations .
What analytical techniques characterize synthesized derivatives?
Basic Research Focus
Nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography confirm structural integrity. Catalytic hydrogenation (Pd/C) intermediates are monitored via TLC and HPLC .
How do molecular dynamics simulations validate target engagement?
Advanced Research Focus
MD simulations (e.g., 100-ns trajectories) assess stability of inhibitor-polymerase complexes. Hydrogen bonding with residues (e.g., Asp318 in NS5B) and metal coordination are quantified. RMSD <2 Å indicates stable binding, corroborating biochemical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
